molecular formula C17H19N3O2S B322713 N-(3,4-dimethylphenyl)-4-oxo-4-[(2E)-2-(2-thienylmethylene)hydrazino]butanamide

N-(3,4-dimethylphenyl)-4-oxo-4-[(2E)-2-(2-thienylmethylene)hydrazino]butanamide

Cat. No.: B322713
M. Wt: 329.4 g/mol
InChI Key: SGLLXCIDTBFLLX-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-4-oxo-4-[(2E)-2-(2-thienylmethylene)hydrazino]butanamide is a complex organic compound with a molecular formula of C20H20N2O2S3. This compound is known for its unique structure, which includes a thienylmethylene group and a hydrazino group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-oxo-4-[(2E)-2-(2-thienylmethylene)hydrazino]butanamide typically involves the reaction of 3,4-dimethylphenylhydrazine with a thienylmethylene derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and high efficiency in the production process. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4-oxo-4-[(2E)-2-(2-thienylmethylene)hydrazino]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups .

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-oxo-4-[(2E)-2-(2-thienylmethylene)hydrazino]butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-oxo-4-[(2E)-2-(2-thienylmethylene)hydrazino]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-4-oxo-4-[2-(thien-2-ylmethylene)hydrazino]butanamide
  • N-(2,4-dimethylphenyl)-4-oxo-4-[2-(thien-2-ylmethylene)hydrazino]butanamide
  • N-(3,4-dimethylphenyl)-2-hydrazino-2-oxoacetamide

Uniqueness

N-(3,4-dimethylphenyl)-4-oxo-4-[(2E)-2-(2-thienylmethylene)hydrazino]butanamide is unique due to its specific substitution pattern and the presence of both thienylmethylene and hydrazino groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-N//'-[(E)-thiophen-2-ylmethylideneamino]butanediamide

InChI

InChI=1S/C17H19N3O2S/c1-12-5-6-14(10-13(12)2)19-16(21)7-8-17(22)20-18-11-15-4-3-9-23-15/h3-6,9-11H,7-8H2,1-2H3,(H,19,21)(H,20,22)/b18-11+

InChI Key

SGLLXCIDTBFLLX-WOJGMQOQSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC=CS2)C

SMILES

CC1=C(C=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=CS2)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=CS2)C

Origin of Product

United States

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